3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile
CAS No.: 1353500-72-7
Cat. No.: VC2677631
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353500-72-7 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)oxolane-3-carbonitrile |
| Standard InChI | InChI=1S/C12H13NO2/c1-14-11-4-2-3-10(7-11)12(8-13)5-6-15-9-12/h2-4,7H,5-6,9H2,1H3 |
| Standard InChI Key | GZRCILLTHIESEI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2(CCOC2)C#N |
| Canonical SMILES | COC1=CC=CC(=C1)C2(CCOC2)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile is identified by the CAS Registry Number 1353500-72-7. The structural composition includes a central tetrahydrofuran ring with a 3-methoxyphenyl group and a carbonitrile group both attached at the 3-position of the tetrahydrofuran scaffold. The compound exhibits a stereogenic center at this substituted carbon, potentially leading to stereoisomeric forms depending on the synthetic approach.
The molecular structure can be compared to related compounds like (S)-Tetrahydrofuran-3-carbonitrile (CAS: 1363378-18-0), which lacks the methoxyphenyl substituent but maintains the carbonitrile group attachment to the tetrahydrofuran ring .
Physical and Chemical Properties
Based on analysis of structurally similar compounds and tetrahydrofuran derivatives, the following physical and chemical properties can be extrapolated for 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile:
Table 1: Predicted Physical and Chemical Properties
Stereochemistry and Isomerism
The carbon at position 3 of the tetrahydrofuran ring bearing both the methoxyphenyl and carbonitrile substituents represents a stereogenic center, potentially yielding both (R) and (S) enantiomers. This stereochemical consideration is significant for biological applications, as enantiomers often exhibit different biological activities. By comparison, (S)-Tetrahydrofuran-3-carbonitrile specifically describes the S-configuration at this position .
Synthesis Methods
General Synthetic Approaches
| Functional Group | Synthetic Method | Reaction Conditions | Considerations |
|---|---|---|---|
| Methoxyphenyl Group | Grignard or organolithium addition | Low temperature (-78°C to 0°C), anhydrous conditions | Requires protection of the nitrile if present |
| Methoxyphenyl Group | Friedel-Crafts type reactions | Lewis acid catalysts, moderate temperatures | Regioselectivity challenges may arise |
| Carbonitrile Group | Nucleophilic substitution with cyanide | KCN or NaCN, polar aprotic solvents (DMF) | Safety considerations with cyanide reagents |
| Carbonitrile Group | Dehydration of amides | POCl₃, P₂O₅, or other dehydrating agents | Milder alternative to direct cyanation |
Industrial Production Considerations
For large-scale production, several factors need consideration:
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Solvent selection - Tetrahydrofuran (THF) distilled from sodium has been described as suitable for related synthetic processes
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Reaction monitoring - TLC (thin-layer chromatography) is commonly used to monitor reaction progress in similar syntheses
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Purification methods - Recrystallization and column chromatography are documented purification methods for related carbonitrile compounds
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Yield optimization - Catalyst selection and reaction condition optimization to maximize product yield and minimize side products
Analytical Characterization
Spectroscopic Identification
The spectroscopic profile of 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile would likely include these characteristic features:
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¹H NMR: Signals for the tetrahydrofuran ring protons (typically 3.7-4.2 ppm), aromatic protons of the methoxyphenyl group (6.8-7.3 ppm), and the methoxy group (approximately 3.8 ppm)
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¹³C NMR: Characteristic signals for the carbonitrile carbon (approximately 120 ppm), tetrahydrofuran carbons (60-80 ppm), aromatic carbons (110-160 ppm), and methoxy carbon (approximately 55 ppm)
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IR Spectroscopy: Strong absorption band for the C≡N stretch (approximately 2200-2250 cm⁻¹), bands for C-O stretching (1050-1150 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹)
Chromatographic Analysis
Purification and analysis of 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile would typically employ chromatographic techniques:
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Column chromatography using silica gel with appropriate solvent systems (e.g., petroleum ether/ethyl acetate mixtures)
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High-performance liquid chromatography (HPLC) for analytical and preparative purposes
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Gas chromatography for purity determination and quality control in production settings
Comparison with Related Compounds
Structural Analogs
Table 4: Comparison with Structurally Related Compounds
Functional Group Comparison
The carbonitrile functionality in 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile shares similarities with carbonitrile groups in other bioactive compounds:
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In indole-3-carbonitriles, the carbonitrile group contributes to the compounds' activity as DYRK1A enzyme inhibitors
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The electron-withdrawing nature of the carbonitrile group likely influences the electron distribution and reactivity of the entire molecule
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The nitrile group potentially serves as a metabolically stable bioisostere for carboxylic acids and other functional groups in drug design
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing optimized synthetic routes:
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Stereoselective synthesis methods to access specific enantiomers
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Green chemistry approaches using environmentally friendly reagents and conditions
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Flow chemistry techniques for efficient scale-up and continuous production
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Catalyst development for improved yield and selectivity
Biological Evaluation
Comprehensive biological screening would be valuable to determine:
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Potential therapeutic applications in various disease models
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Structure-activity relationships through systematic modifications of the core structure
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Pharmacokinetic and pharmacodynamic profiles to assess drug-like properties
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Mechanism of action studies if biological activity is confirmed
Material Science Applications
Beyond biological applications, exploration of physical properties could reveal potential uses in:
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Organic electronics, given the presence of conjugated systems in the methoxyphenyl portion
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Coordination chemistry, leveraging the nitrile group's ability to coordinate with metals
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Polymer science, potentially as a monomer or modifier in specialized polymeric materials
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